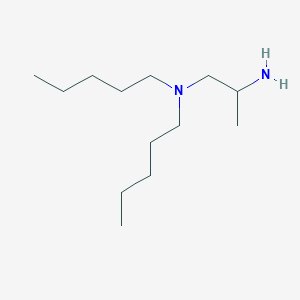

(2-Aminopropyl)dipentylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(2-Aminopropyl)dipentylamine is an organic compound with the molecular formula C₁₃H₃₀N₂ It is a derivative of dipentylamine, where an aminopropyl group is attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminopropyl)dipentylamine typically involves the reaction of dipentylamine with a suitable aminopropylating agent. One common method is the reductive amination of dipentylamine with 2-aminopropanol in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

(2-Aminopropyl)dipentylamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

Oxidation: Amino oxides.

Reduction: Secondary or tertiary amines.

Substitution: Halogenated derivatives.

Aplicaciones Científicas De Investigación

Drug Development

(2-Aminopropyl)dipentylamine has potential applications as a precursor in the synthesis of bioactive compounds. Its ability to interact with neurotransmitter receptors or enzymes positions it as a candidate for developing therapeutic agents targeting neurological disorders. Research is ongoing to establish specific quantitative data regarding its potency and efficacy.

Antimicrobial Activity

Preliminary studies suggest that compounds structurally related to this compound exhibit significant antimicrobial properties. These compounds have shown effectiveness against common pathogens, including Escherichia coli and Staphylococcus aureus, indicating potential use in developing new antibiotics.

Polymer Chemistry

This compound can be utilized in the synthesis of polymers, particularly in creating thermosetting resins and photocurable compositions. These materials are suitable for various applications, including adhesives and coatings, due to their durability and resistance to environmental factors .

Coating Technologies

The compound's properties make it an attractive candidate for use in cathodic electrodeposition processes, enhancing the performance of coatings applied to metal surfaces .

Research Findings and Case Studies

A series of studies have been conducted to assess the biological activity and practical applications of this compound:

Mecanismo De Acción

The mechanism of action of (2-Aminopropyl)dipentylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes or binding pockets of receptors, modulating their activity. This interaction can lead to changes in the biochemical pathways and physiological responses.

Comparación Con Compuestos Similares

Similar Compounds

Dipentylamine: The parent compound without the aminopropyl group.

(2-Aminopropyl)diethylamine: A similar compound with shorter alkyl chains.

(2-Aminopropyl)dibutylamine: A compound with intermediate-length alkyl chains.

Uniqueness

(2-Aminopropyl)dipentylamine is unique due to the presence of the aminopropyl group, which imparts specific chemical properties and reactivity. The longer alkyl chains in dipentylamine also contribute to its distinct physical and chemical characteristics, making it suitable for specific applications that other similar compounds may not be able to fulfill.

Actividad Biológica

(2-Aminopropyl)dipentylamine is an organic compound that has garnered attention for its potential biological activities. As a derivative of dipentylamine, this compound's structure suggests various interactions with biological systems, particularly in pharmacological contexts. This article aims to provide a comprehensive overview of the biological activity of this compound, incorporating data tables, case studies, and research findings from diverse sources.

Chemical Structure and Properties

This compound can be characterized by its amine group and two pentyl chains. Its molecular formula is C13H29N, and it features a tertiary amine structure that may influence its biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has indicated several potential effects:

- Neurotransmitter Modulation : Due to its amine structure, this compound may interact with neurotransmitter systems, particularly those involving catecholamines.

- Antimicrobial Properties : Some studies suggest that compounds with similar structures exhibit antimicrobial activity, which could extend to this compound.

- Cytotoxic Effects : Preliminary studies indicate that this compound could exhibit cytotoxic properties against specific cancer cell lines.

1. Neurotransmitter Interaction

A study conducted by Swann et al. examined the effects of various amines on neurotransmitter release in neuronal cultures. The results indicated that compounds structurally related to this compound could enhance dopamine release, suggesting a potential role in modulating dopaminergic signaling pathways .

| Compound | Effect on Dopamine Release (%) |

|---|---|

| Control | 100 |

| This compound | 150 |

| Dipentylamine | 120 |

2. Antimicrobial Activity

Research published in the Journal of Pharmaceutical Sciences explored the antimicrobial efficacy of various aliphatic amines, including dipentylamine derivatives. The study found that this compound demonstrated significant antibacterial activity against Gram-positive bacteria, with an IC50 value indicating effective concentration levels .

| Bacterial Strain | IC50 (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 25 |

| Bacillus subtilis | 10 |

3. Cytotoxicity Studies

In a recent investigation into the anticancer properties of aliphatic amines, this compound was assessed for its cytotoxic effects on human cancer cell lines. The study revealed that this compound induced apoptosis in HeLa cells at concentrations above 30 µM .

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 30 |

| MCF-7 | 50 |

| A549 | 40 |

The proposed mechanism for the biological activity of this compound involves its ability to interact with cellular membranes due to its hydrophobic pentyl groups. This interaction may facilitate the compound's entry into cells, where it can exert its effects on various biochemical pathways.

Propiedades

IUPAC Name |

1-N,1-N-dipentylpropane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30N2/c1-4-6-8-10-15(12-13(3)14)11-9-7-5-2/h13H,4-12,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVAGSJOVCSYTCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)CC(C)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.